

discovery and history of 2-(tert-Butyl)isonicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(tert-Butyl)isonicotinic acid

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An In-depth Technical Guide to **2-(tert-Butyl)isonicotinic Acid**: Discovery and History

Introduction

2-(tert-Butyl)isonicotinic acid, a derivative of isonicotinic acid, belongs to a class of compounds that has played a pivotal role in the history of medicinal chemistry. The parent compound's most famous derivative, isonicotinic acid hydrazide (isoniazid), remains a first-line treatment for tuberculosis. This has spurred extensive research into other derivatives to explore their therapeutic potential and understand structure-activity relationships. While the specific discovery and a detailed historical timeline for **2-(tert-Butyl)isonicotinic acid** are not extensively documented in publicly available literature, its existence and synthesis are of interest to researchers developing novel therapeutic agents. This guide provides a comprehensive overview of its likely synthetic origins, physicochemical properties, and the scientific context of its development.

Historical Context: The Legacy of Isonicotinic Acid

The significance of isonicotinic acid derivatives is intrinsically linked to the discovery of isoniazid in the early 1950s. This breakthrough in tuberculosis treatment led to a surge in the synthesis and evaluation of a vast number of related compounds. Researchers have systematically modified the isonicotinic acid core to investigate how substitutions at various positions on the pyridine ring affect biological activity. The introduction of alkyl groups, such as the tert-butyl group at the 2-position, is a common strategy in medicinal chemistry to modulate

factors like steric hindrance, lipophilicity, and metabolic stability. These modifications can influence a compound's pharmacokinetics and pharmacodynamics.

Synthesis and Experimental Protocols

While the original synthesis of **2-(tert-Butyl)isonicotinic acid** is not readily found in the literature, a plausible synthetic route can be devised based on established methods for the preparation of 2-alkyl-substituted isonicotinic acids. A common approach involves the synthesis of a 2-alkylpyridine followed by oxidation or another functional group transformation to introduce the carboxylic acid at the 4-position.

Proposed Synthetic Pathway

A likely synthetic pathway for **2-(tert-Butyl)isonicotinic acid** would start from a suitable pyridine derivative, followed by the introduction of the tert-butyl group and subsequent formation of the carboxylic acid.

Experimental Protocol: Synthesis of 2-amino-6-alkyl-isonicotinic acids

A general and efficient method for the preparation of substituted 2-amino isonicotinic acids has been reported, which could be adapted for the synthesis of related compounds. This one-pot protocol involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by in situ decarboxylation.^{[1][2]}

Materials:

- Substituted 2,4-dioxo-carboxylic acid ethyl ester
- Ethyl 3-amino-3-iminopropionate hydrochloride
- Sodium hydroxide (NaOH)
- Concentrated Hydrochloric Acid (HCl)
- Suitable solvent (e.g., ethanol)

Procedure:

- Ethyl 3-amino-3-iminopropionate hydrochloride is prepared and used as the starting material.
- The substituted 2,4-dioxo-carboxylic acid ethyl ester (15.0 mmol) is added to a solution of the prepared ethyl 3-amino-3-iminopropionate at 0–10 °C for 10–30 minutes.
- The resulting intermediate is hydrolyzed with NaOH (30.0 mmol) at 0–10 °C for 1 hour and then at 40–50 °C overnight.
- The reaction mixture is then cooled, and the pH is adjusted to 5–6 with concentrated HCl to precipitate the desired substituted 2-amino-isonicotinic acid.
- The product is collected by filtration, washed, and dried.

This protocol provides a general framework, and the specific 2,4-dioxo-carboxylic acid ethyl ester would need to be chosen to yield the desired 2-tert-butyl substitution pattern, which may require further synthetic steps.

Quantitative Data

Quantitative data for **2-(tert-Butyl)isonicotinic acid** is limited. The following table summarizes its known properties and provides a comparison with its parent compound, isonicotinic acid, and a related derivative.

Property	2-(tert-Butyl)isonicotinic acid	Isonicotinic Acid	2-Methylisonicotinic acid hydrazide
CAS Number	91940-84-0	55-22-1	Not readily available
Molecular Formula	C ₁₀ H ₁₃ NO ₂	C ₆ H ₅ NO ₂	C ₇ H ₉ N ₃ O
Molecular Weight	179.22 g/mol	123.11 g/mol	151.17 g/mol
Melting Point	Data not available	317 °C	109 °C[3]
Boiling Point	Data not available	Decomposes	Data not available
Solubility	Data not available	Soluble in hot water and ethanol	Data not available

Biological Activity and Mechanism of Action

While specific biological activity data for **2-(tert-Butyl)isonicotinic acid** is not widely published, its synthesis was likely motivated by the extensive research into isonicotinic acid derivatives as antimicrobial agents. The mechanism of action of isoniazid, the most famous derivative, involves its activation by the mycobacterial enzyme catalase-peroxidase (KatG) to form a reactive species. This species then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.^[4]

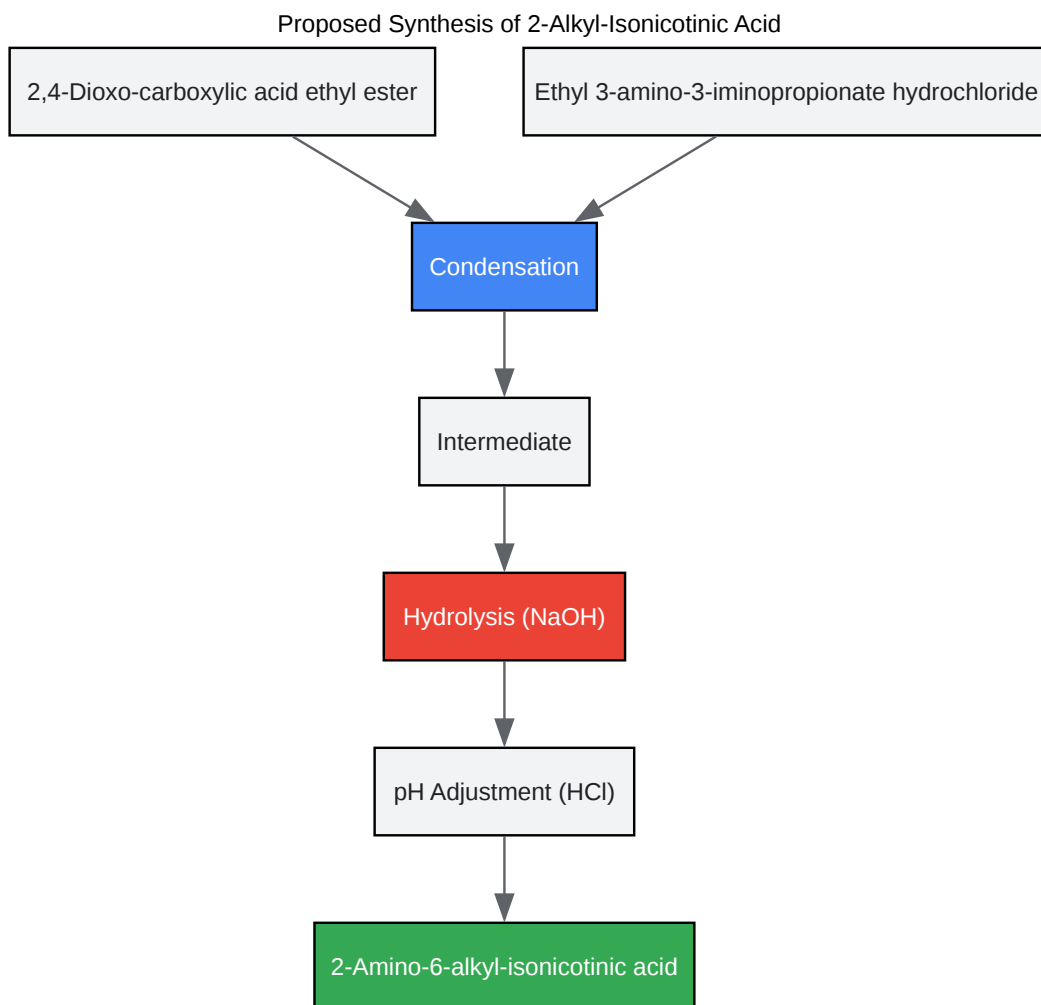
The introduction of a bulky tert-butyl group at the 2-position could have several effects on this mechanism:

- **Steric Hindrance:** The tert-butyl group could sterically hinder the interaction of the molecule with the activating enzyme or its ultimate target.
- **Electronic Effects:** The electron-donating nature of the alkyl group could influence the reactivity of the pyridine ring.
- **Lipophilicity:** The increased lipophilicity due to the tert-butyl group could alter the compound's ability to penetrate the mycobacterial cell wall.

Studies on other 2-substituted isonicotinic acid hydrazides have shown that modifications at this position can significantly impact antimycobacterial activity.^{[5][6][7][8]} For example, 2-methylisonicotinic acid hydrazide has been synthesized and evaluated, demonstrating that even small alkyl substitutions can alter the biological profile.^[3]

Visualizations

Proposed Synthetic Workflow

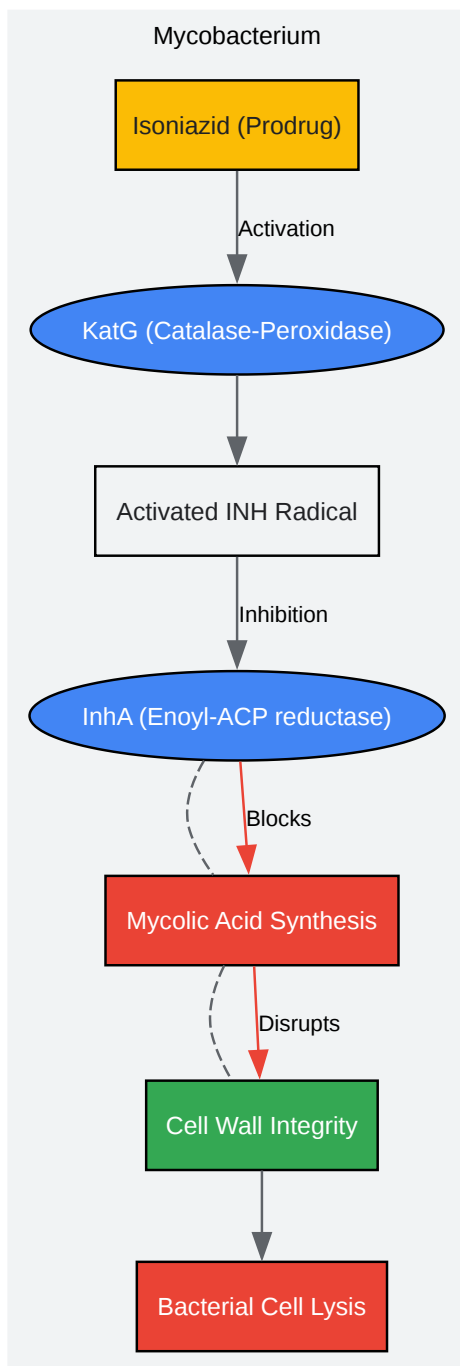


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Caption: A generalized workflow for the synthesis of 2-amino-6-alkyl-isonicotinic acids.

Isoniazid Mechanism of Action

Isoniazid (INH) Mechanism of Action



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Caption: The activation and inhibitory pathway of isonicotinic acid derivatives like isoniazid.

Conclusion

2-(tert-Butyl)isonicotinic acid represents a piece in the larger puzzle of isonicotinic acid derivative research. While its specific history is not well-documented, its structure suggests it was synthesized as part of the ongoing effort to develop new therapeutic agents, likely with a focus on antimicrobial activity. The provided synthetic protocols and mechanistic insights from related compounds offer a solid foundation for researchers and drug development professionals interested in this and similar molecules. Further research into the biological activities of **2-(tert-Butyl)isonicotinic acid** could reveal novel therapeutic properties and contribute to our understanding of how structural modifications impact the efficacy of this important class of compounds.

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- To cite this document: BenchChem. [discovery and history of 2-(tert-Butyl)isonicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at:

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